molecular formula C16H19ClN4O3S2 B12185468 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12185468
M. Wt: 414.9 g/mol
InChI Key: FCASORCFIJMKKT-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a chlorinated benzamide core, a dioxido-thiazinan ring, and a thiadiazolylidene moiety

Preparation Methods

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the chlorination of a benzamide derivative, followed by the introduction of the dioxido-thiazinan ring through a cyclization reaction. The final step involves the formation of the thiadiazolylidene moiety under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dioxido-thiazinan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The chlorinated benzamide core may be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide include other chlorinated benzamides, dioxido-thiazinan derivatives, and thiadiazolylidene compounds. What sets this compound apart is its unique combination of these three structural motifs, which may confer distinct chemical and biological properties. For example, other chlorinated benzamides may not possess the same dioxido-thiazinan ring, and thiadiazolylidene compounds may lack the chlorinated benzamide core.

References

Properties

Molecular Formula

C16H19ClN4O3S2

Molecular Weight

414.9 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H19ClN4O3S2/c1-10(2)15-19-20-16(25-15)18-14(22)12-6-5-11(9-13(12)17)21-7-3-4-8-26(21,23)24/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,20,22)

InChI Key

FCASORCFIJMKKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Origin of Product

United States

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